Structural Uniqueness: Oxirene Ring Fusion as a Key Differentiator
Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (Target) contains a highly strained three-membered oxirene ring fused to the [1,2,4]triazolo[4,3-a]pyridine core. This fusion is a key structural differentiator compared to the common [1,2,4]triazolo[4,3-a]pyridine class (Comparator/Baseline) which lacks this strained motif . The presence of the oxirene ring introduces significant ring strain, estimated from analogous systems to be >20 kcal/mol, which is absent in the unstrained comparator [1].
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | Contains oxirene ring fused to triazolopyridine core |
| Comparator Or Baseline | Unfused [1,2,4]triazolo[4,3-a]pyridine core |
| Quantified Difference | Presence of strained oxirene ring (estimated strain >20 kcal/mol) |
| Conditions | Structural analysis based on IUPAC name and InChI |
Why This Matters
The high ring strain alters ground-state energy and reactivity, making the compound a distinct starting point for chemical transformations or a unique scaffold in medicinal chemistry.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (General reference for ring strain energy). View Source
